Cas no 2227889-73-6 (4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one)

4-Amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one is a specialized pyrrolidinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features dual amino functional groups and a methylphenyl substituent, offering versatility as a building block for complex molecular frameworks. The presence of both aromatic and aliphatic amine moieties enhances its reactivity, making it suitable for coupling reactions or as a precursor in heterocyclic chemistry. The compound's rigid pyrrolidinone core contributes to stereochemical stability, which may be advantageous in drug discovery for targeting specific biological pathways. Its well-defined structure allows for precise modifications, supporting research in medicinal chemistry and material science.
4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one structure
2227889-73-6 structure
Product Name:4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one
CAS No:2227889-73-6
MF:C12H17N3O
MW:219.282882452011
CID:6313795
PubChem ID:165856697
Update Time:2025-05-19

4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one
    • 2227889-73-6
    • EN300-1636226
    • Inchi: 1S/C12H17N3O/c1-7-3-4-8(5-9(7)13)12-10(14)6-11(16)15(12)2/h3-5,10,12H,6,13-14H2,1-2H3/t10-,12+/m0/s1
    • InChI Key: IJXLRIAZRISJFW-CMPLNLGQSA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2C=CC(C)=C(C=2)N)N1C)N

Computed Properties

  • Exact Mass: 219.137162174g/mol
  • Monoisotopic Mass: 219.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 72.4Ų

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Additional information on 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one

Professional Introduction to 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one (CAS No. 2227889-73-6)

4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2227889-73-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of this compound features a pyrrolidinone core, which is a key pharmacophore in many bioactive molecules. The presence of multiple amino groups and a methyl-substituted phenyl ring enhances its potential for interactions with biological targets, such as enzymes and receptors. These structural features contribute to its versatility in medicinal chemistry applications.

Recent studies have highlighted the therapeutic potential of 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one in addressing various pathological conditions. Researchers have been particularly interested in its role as a precursor or analog in the synthesis of novel therapeutic agents. The compound's ability to modulate key biological pathways has been explored in preclinical models, demonstrating its potential as an anti-inflammatory, antiviral, or anticancer agent.

In the realm of drug design, the incorporation of amino-functionalized pyrrolidinones has shown remarkable efficacy in improving pharmacokinetic profiles and enhancing binding affinity to target proteins. The specific arrangement of atoms in this molecule allows for precise tuning of its pharmacological properties, making it a valuable scaffold for medicinal chemists. The 3-amino-4-methylphenyl substituent, in particular, has been identified as a critical moiety that contributes to the compound's bioactivity.

Advances in computational chemistry and molecular modeling have further accelerated the investigation of 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one. These tools have enabled researchers to predict binding interactions and optimize synthetic routes with greater accuracy. The integration of machine learning algorithms has also facilitated the identification of novel derivatives with enhanced biological activity, underscoring the importance of this compound in modern drug discovery.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Techniques such as nucleophilic substitution, cyclization, and functional group transformations are commonly employed in its preparation. The development of efficient synthetic methodologies is crucial for scaling up production and facilitating further research.

From a regulatory perspective, the handling and distribution of 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one must adhere to stringent safety protocols to ensure compliance with international guidelines. While not classified as a hazardous or controlled substance under current regulations, proper storage conditions and laboratory practices are essential to maintain its stability and prevent unintended exposure.

The future prospects for this compound are promising, with ongoing investigations focusing on its mechanism of action and potential clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative therapeutic strategies leveraging its unique chemical properties. As research progresses, 4-amino-5-(3-amino-4-methylphenyl)-1-methylpyrrolidin-2-one is poised to play a significant role in the development of next-generation pharmaceuticals.

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